molecular formula C8H8N2O2S B2628277 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one CAS No. 287917-54-8

3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2628277
CAS No.: 287917-54-8
M. Wt: 196.22
InChI Key: OZBUFJLQIGRHCQ-UHFFFAOYSA-N
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Description

3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a furan ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of 2-furylmethylamine with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-furylmethylamine: A precursor in the synthesis of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one.

    2-furylacetic acid: Another furan derivative with different functional groups.

    5-methyl-2-furylacetic acid: A similar compound with a methyl group on the furan ring.

Uniqueness

This compound is unique due to the presence of both a thiol group and an imidazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other furan derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c11-7-4-9-8(13)10(7)5-6-2-1-3-12-6/h1-3H,4-5H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBUFJLQIGRHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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